(E)-2-(4-Benzylstyryl)furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H16O |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-[(E)-2-(4-benzylphenyl)ethenyl]furan |
InChI |
InChI=1S/C19H16O/c1-2-5-17(6-3-1)15-18-10-8-16(9-11-18)12-13-19-7-4-14-20-19/h1-14H,15H2/b13-12+ |
InChI Key |
KSUULJAVYVRYQG-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C=CC3=CC=CO3 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of E 2 4 Benzylstyryl Furan
Aromaticity and Electronic Effects on Furan (B31954) Reactivity
Furan is an aromatic heterocycle that fulfills Hückel's rule, possessing a cyclic, planar system of 6 π-electrons. pharmaguideline.comquora.com However, its aromaticity is considerably weaker than that of benzene (B151609), with a resonance energy of approximately 18 kcal/mol compared to benzene's 36 kcal/mol. chemicalbook.com This reduced aromatic character is primarily due to the high electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly, making them less available for delocalization into the aromatic system. pharmaguideline.comquora.com This lower aromatic stabilization means that furan has a greater tendency to undergo reactions that disrupt the aromatic sextet, such as addition reactions, compared to more aromatic systems like thiophene (B33073) or benzene. matanginicollege.ac.in
The reactivity of the furan ring is profoundly influenced by substituents. In (E)-2-(4-benzylstyryl)furan, the styryl group at the C-2 position acts as an electron-donating group through resonance. This extended π-conjugation increases the electron density within the furan ring, further activating it towards chemical reactions. Compared to unsubstituted furan, the benzylstyryl substituent enhances the nucleophilicity of the heterocyclic ring, making it more susceptible to attack by electrophiles and a more reactive diene in cycloaddition reactions. rsc.orgresearchgate.net The order of reactivity among five-membered heterocycles towards electrophiles is generally Pyrrole > Furan > Thiophene. pharmaguideline.comslideshare.net The electron-donating nature of the benzylstyryl group would place this compound higher on the reactivity scale than unsubstituted furan.
Electrophilic Substitution Reactions on the Furan Moiety: Regioselectivity at C-2
Furan is a π-excessive heterocycle, making it highly reactive towards electrophilic substitution, with reactions occurring at rates many orders of magnitude faster than in benzene. chemicalbook.com The regioselectivity of these reactions is a critical aspect of its chemistry. Electrophilic attack preferentially occurs at the C-2 position (or the equivalent C-5 position) over the C-3 or C-4 positions. chemicalbook.compearson.comquora.com
This preference is explained by examining the stability of the cationic intermediate, or sigma complex, formed during the reaction. chemicalbook.comquora.com Attack of an electrophile at the C-2 position results in a carbocation that is stabilized by three resonance structures, allowing for significant delocalization of the positive charge. chemicalbook.commatanginicollege.ac.in In contrast, attack at the C-3 position yields a less stable intermediate with only two resonance contributors. chemicalbook.comquora.com Consequently, the activation energy for substitution at the C-2 position is lower, making it the kinetically and thermodynamically favored pathway. quora.com
For this compound, the C-2 position is already occupied. The electron-donating nature of the benzylstyryl substituent further activates the furan ring, particularly at the C-5 position, which is electronically analogous to the C-2 position. Therefore, subsequent electrophilic substitution reactions on this compound are expected to show high regioselectivity for the C-5 position.
| Reactant | Reaction Type | Major Product Position | Reason for Selectivity |
|---|---|---|---|
| Furan | Bromination | 2-Bromofuran (B1272941) | Greater stability of the C-2 sigma complex (3 resonance structures). chemicalbook.compearson.com |
| Furan | Nitration | 2-Nitrofuran | Lower activation energy for attack at the C-2 position. youtube.com |
| Furan | Friedel-Crafts Acylation | 2-Acetylfuran | The intermediate from C-2 attack is more stable than from C-3 attack. matanginicollege.ac.in |
| This compound | General Electrophilic Substitution | 5-Substituted product | The C-2 substituent directs the incoming electrophile to the activated and sterically accessible C-5 position. |
Cycloaddition Chemistry: Diels-Alder Reactivity and Stereoselectivity
The reduced aromaticity of the furan ring allows it to participate as a diene in [4+2] cycloaddition reactions, a key transformation in synthetic organic chemistry for building complex cyclic molecules. askiitians.comnih.govnih.gov
In the Diels-Alder reaction, the four π-electrons of the furan ring react with a dienophile to form a 7-oxabicyclo[2.2.1]heptene adduct. askiitians.comnih.gov Furan is considered a relatively unreactive diene compared to acyclic dienes or cyclopentadiene. researchgate.netrsc.org This is because the cycloaddition reaction involves the loss of the furan's aromatic stabilization energy. Consequently, many Diels-Alder reactions involving furan are reversible, and the cycloadducts can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting materials. nih.govthieme-connect.comnih.gov
The stereoselectivity of the furan Diels-Alder reaction, specifically the ratio of endo to exo products, is often complex and subject to reaction conditions. acs.org For many cycloadditions, the exo isomer is the thermodynamically more stable product, while the endo isomer is often favored under kinetic control. nih.gov However, for furan itself, the reaction can be non-selective. researchgate.netrsc.org This is in contrast to the reaction with cyclopentadiene, which is highly endo-selective. The lack of selectivity in furan's case is attributed to a less destabilizing strain energy for the exo approach. researchgate.netrsc.org In some cases, specific reaction conditions, such as the use of ionic liquids, have been shown to favor the formation of the endo adduct. thieme-connect.com
Substituents on the furan ring have a profound impact on the rate and selectivity of the Diels-Alder reaction. The presence of electron-donating groups at the C-2 or C-3 position significantly increases the reactivity of the furan diene. rsc.orgresearchgate.netnih.gov This is because these groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and a stronger orbital interaction. Conversely, electron-withdrawing groups decrease the furan's reactivity. rsc.orgresearchgate.netnih.gov
The (E)-2-(4-benzylstyryl) group, with its extended conjugation, acts as a powerful electron-donating substituent. This would be expected to significantly enhance the reactivity of the furan ring in [4+2] cycloadditions compared to unsubstituted furan. The increased electron density on the diene system facilitates a more rapid reaction, potentially allowing for cycloaddition under milder conditions. The nature of the substituent also influences the endo/exo selectivity of the reaction. acs.org
| Furan Substituent | Electronic Nature | Effect on Diels-Alder Reactivity | Reference |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline reactivity, less reactive than cyclopentadiene. | researchgate.netrsc.org |
| -NMe₂ (e.g., at C-2) | Strong Electron-Donating | Significantly increases reactivity. | rsc.orgresearchgate.net |
| -NO₂ (e.g., at C-2) | Strong Electron-Withdrawing | Significantly decreases reactivity. | rsc.orgresearchgate.net |
| -COOH (e.g., at C-2) | Electron-Withdrawing | Decreases reactivity, but can be activated in water. | nih.gov |
| -Alkyl (e.g., 2-Methylfuran) | Electron-Donating | Increases reactivity. | acs.org |
| -(E)-Styryl (e.g., at C-2) | Electron-Donating (Conjugating) | Expected to increase reactivity. |
Photochemical Transformation Pathways and Isomerization Phenomena
Styryl-substituted furans, such as this compound, exhibit rich photochemical behavior. Upon irradiation with UV light, these compounds can undergo several transformations, most notably geometric isomerization and complex rearrangements. nih.govnih.gov
One of the primary photochemical processes is the trans-cis (or E/Z) isomerization around the ethylenic double bond of the styryl moiety. researchgate.net This process is often reversible and depends on the solvent and the electronic nature of the substituents. For donor-acceptor substituted styryl compounds, the isomerization can be influenced by the formation of charge-transfer excited states. researchgate.net
More complex and novel photochemical rearrangements have been observed for 2-styrylfurans. nih.gov A documented pathway for a series of 2-(4-alkylstyryl)furans involves a sequence of pericyclic reactions. This transformation is initiated by a conrotatory photocyclization, followed by a novel chemicalbook.comrsc.org hydrogen shift and a subsequent lateral ring opening. This process ultimately converts the styrylfuran into a 5-(butadienyl)benzo[b]furan derivative. nih.gov This specific rearrangement pathway highlights the unique reactivity of the styrylfuran scaffold under photochemical conditions, leading to significant structural reorganization and the formation of new, complex molecular architectures.
Radical Reactions and Mechanistic Insights
The furan ring and its derivatives are known to react with radicals, primarily through addition to the double bonds or hydrogen abstraction. The combustion and atmospheric oxidation of furans, for instance, are initiated mainly by reactions with hydroxyl (OH) radicals. whiterose.ac.uk These reactions can proceed via addition of the OH radical to the furan ring or, in the case of substituted furans, H-atom abstraction from the ring or the substituent groups. whiterose.ac.ukresearchgate.net
For compounds like this compound, radical attack can occur at several sites. The reaction of OH radicals with furan and its alkylated derivatives has been shown to have a negative temperature dependence, which indicates that addition reactions are the dominant pathway under many conditions. whiterose.ac.ukresearchgate.net The initial addition of a radical to the furan ring leads to the formation of a radical intermediate. In the presence of oxygen, this can lead to the formation of peroxy radicals and subsequent ring-opening products, such as unsaturated 1,4-dicarbonyls. researchgate.net For example, the reaction of OH radicals with furan in the presence of NO yields (E)-butenedial as a major product. researchgate.net
Another significant area of radical chemistry involving furan derivatives is intramolecular radical cyclization. While not directly reported for this compound, analogous systems demonstrate that radical cyclization can be an effective method for synthesizing more complex heterocyclic structures, such as tetrahydrofurans and benzofurans. researchgate.netnih.gov These reactions often involve the generation of a radical which then attacks an unsaturated part of the molecule, leading to ring formation. researchgate.net
| Reaction Type | Reactant(s) | General Products | Mechanistic Notes |
|---|---|---|---|
| OH Radical Addition | Furan derivative + OH• | Ring-opened dicarbonyls, Hydroxy-furanones | Dominant at lower temperatures; proceeds via a radical adduct. whiterose.ac.ukresearchgate.net |
| Hydrogen Abstraction | Furan derivative + Radical | Furan-centered radical | Can occur from the furan ring or alkyl substituents. whiterose.ac.uk |
| Radical Cyclization | Unsaturated furan derivative | Fused or spiro-cyclic systems (e.g., Tetrahydrofurans) | Involves intramolecular attack of a radical on a double or triple bond. researchgate.netnih.gov |
Rearrangement Reactions and Furan Ring Transformations
The furan ring, despite its aromatic character, can undergo a variety of rearrangement and transformation reactions, particularly under oxidative or acidic conditions. A prominent example is the Achmatowicz reaction, which is the oxidative ring expansion of furfuryl alcohols into 6-hydroxy-2H-pyran-3(2H)-ones. researchgate.netnih.govwikipedia.org This transformation is a powerful tool in organic synthesis, providing access to carbohydrates and other pyranone-based structures from furan precursors. icm.edu.pl The reaction typically proceeds by oxidation of the furfuryl alcohol, often with an agent like bromine in methanol (B129727) or N-Bromosuccinimide (NBS), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to the dihydropyranone upon treatment with acid. wikipedia.org
Acid-catalyzed transformations are also common for furan derivatives. For instance, certain 3-(furan-2-yl)propan-1-ones can undergo acid-catalyzed cyclization related to the Paal-Knorr synthesis to yield new furan structures. nih.gov The Paal-Knorr reaction itself is a classic method for synthesizing furans from 1,4-dicarbonyl compounds. nih.gov In some cases, acid catalysis can induce skeletal rearrangements, such as the nih.govwikipedia.org-aryl shift observed in certain arylnaphthofurans, which allows for regiochemical control in subsequent reactions. rsc.org
The synthesis of highly functionalized 2-styrylfurans can itself involve a furan-forming step, such as a Brønsted acid-driven Paal-Knorr-like condensation following an initial carbon-carbon bond formation. nih.govacs.org These reactions highlight the utility of furan ring formation and transformation as a key strategy in building complex molecules.
| Reaction Name | Starting Material Type | Product Type | Typical Reagents |
|---|---|---|---|
| Achmatowicz Reaction | Furfuryl alcohol | 6-Hydroxy-2H-pyran-3(2H)-one | Br₂, MeOH; NBS; m-CPBA researchgate.netnih.govwikipedia.org |
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compound | Substituted furan | Acid catalyst (e.g., H₂SO₄, p-TsOH) nih.govnih.gov |
| Acid-Catalyzed Rearrangement | Aryl-substituted furans | Regioisomeric furans | Brønsted or Lewis acids rsc.org |
Nucleophilic Addition to the Styryl Moieties
The styryl group in this compound, being an α,β-unsaturated system conjugated to the furan ring, is an excellent electrophile for nucleophilic addition reactions. Specifically, it can act as a Michael acceptor in Michael addition reactions. wikipedia.orgmasterorganicchemistry.com The Michael reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or a similar system (the Michael acceptor). chemistrysteps.com
In the case of this compound, the furan ring acts as an electron-donating group that, in conjunction with the phenyl ring of the styryl moiety, polarizes the double bond. This makes the β-carbon of the styryl group susceptible to attack by a wide range of nucleophiles. Michael donors are typically soft nucleophiles, such as enolates derived from malonates, β-ketoesters, or cyanoacetates, as well as organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.comchemistrysteps.com
The mechanism of the Michael addition proceeds in three main steps:
Formation of the nucleophile (e.g., deprotonation of a dicarbonyl compound to form an enolate). masterorganicchemistry.com
Attack of the nucleophile on the β-carbon of the styryl double bond. This creates a new carbon-carbon bond and generates a new enolate or a related stabilized anion. wikipedia.orgmasterorganicchemistry.com
Protonation of the resulting anion, typically during an aqueous workup, to yield the final 1,4-addition product. masterorganicchemistry.com
This reaction is a highly efficient and atom-economical method for forming carbon-carbon bonds and is widely used in organic synthesis. wikipedia.org The addition of a nucleophile to the styryl moiety of this compound would lead to the formation of a more complex structure with a new substituent at the benzylic position of the original styryl group, effectively functionalizing the side chain of the molecule.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the structural elucidation of organic compounds, offering precise information on atomic connectivity and stereochemistry. uobasrah.edu.iq For (E)-2-(4-Benzylstyryl)furan, both ¹H and ¹³C NMR are critical for confirming the molecular structure and, most importantly, for assigning the (E)-stereochemistry of the carbon-carbon double bond. nih.gov
The key indicator of the (E) or trans configuration is the coupling constant (J) between the two protons on the vinylic double bond. A large J-value, anticipated to be in the 15-18 Hz range, is characteristic of this geometry. The ¹H NMR spectrum would further display a set of distinct signals corresponding to the furan (B31954) ring, the vinylic bridge, and the two different phenyl rings (the styryl and benzyl (B1604629) moieties). chemicalbook.com The benzylic methylene (B1212753) (-CH₂-) protons are expected to appear as a singlet.
Table 1: Predicted ¹H NMR Data for this compound *
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Furan H-5 | 7.4–7.6 | d | ~1.8 |
| Furan H-3 | 6.4–6.6 | d | ~3.3 |
| Furan H-4 | 6.3–6.5 | dd | ~1.8, ~3.3 |
| Vinylic H (α to furan) | 6.9–7.2 | d | ~16.0 |
| Vinylic H (β to furan) | 7.2–7.5 | d | ~16.0 |
| Benzyl -CH₂- | 4.0–4.2 | s | - |
| Benzyl Phenyl Protons | 7.2–7.4 | m | - |
*Predicted values are based on data from analogous compounds such as (E)-3-(furan-2-yl)-2-(4-hydroxyphenyl) Acrylonitrile researchgate.net and established NMR principles. nih.govrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound *
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Furan C-2 | 150–155 |
| Furan C-5 | 140–145 |
| Furan C-3 | 110–115 |
| Furan C-4 | 105–110 |
| Vinylic Carbons | 120–130 |
| Benzyl -CH₂- | 40–45 |
*Predicted values are based on data from related furan-containing structures. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, identifies molecular functional groups by probing their characteristic vibrational frequencies. nih.govresearchgate.net For this compound, the spectra would provide a unique fingerprint arising from the furan ring, the aromatic systems, and the trans-alkene linker.
The IR spectrum is expected to show prominent bands for aromatic C-H stretching (3100-3000 cm⁻¹), C=C stretching of the alkene and aromatic rings (~1640-1450 cm⁻¹), and a strong C-O-C stretching vibration from the furan ring (~1150-1050 cm⁻¹). researchgate.net A key diagnostic peak for the (E)-alkene configuration is the C-H out-of-plane bending vibration, which typically appears as a strong band near 965 cm⁻¹.
Raman spectroscopy, which is highly sensitive to symmetric, non-polar bonds, would provide complementary information. Strong signals are anticipated for the C=C stretching of the vinyl group and the symmetric breathing modes of the phenyl and furan rings. nih.gov
Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound *
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Detection Method |
|---|---|---|
| Aromatic & Vinylic C-H Stretch | 3100–3000 | IR & Raman |
| Aliphatic C-H Stretch (-CH₂-) | 2925, 2850 | IR & Raman |
| Alkene C=C Stretch | ~1640 | Raman (Strong), IR (Medium) |
| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | IR & Raman |
| C-H Out-of-plane Bend (trans) | ~965 | IR (Strong) |
*Predicted values are based on spectral data for furan derivatives and general group frequencies. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels. The spectrum of this compound is expected to be characterized by strong absorptions corresponding to π → π* electronic transitions within its extended conjugated system. researchgate.net This system includes the furan ring, the vinyl bridge, and the benzyl-substituted phenyl ring.
The extensive conjugation is predicted to result in a maximum absorption wavelength (λ_max) in the range of 320-350 nm, representing a significant bathochromic (red) shift compared to the individual, non-conjugated chromophores. acs.org The high intensity of this absorption, reflected in a large molar absorptivity (ε) value, is also characteristic of such π → π* transitions.
Table 4: Predicted UV-Vis Absorption Data for this compound *
| Transition Type | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|
*Predicted values are based on data for 2-styrylfurans and other conjugated stilbenoid systems. acs.org
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Compounds with extensive, rigid π-systems, such as stilbene (B7821643) derivatives, are frequently fluorescent. acs.orgacs.org Photoluminescence (PL) spectroscopy analyzes the light emitted as the molecule relaxes from an excited state. The emission spectrum is anticipated to be a near mirror image of the main absorption band and to fall within the blue region of the visible spectrum.
Quantum Yields and Stokes Shifts
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F). For stilbenoid compounds, this value is highly sensitive to molecular rigidity and the electronic nature of substituents. acs.org The Stokes shift, which is the difference between the absorption and emission maxima, arises from relaxation processes in the excited state and is influenced by solvent polarity.
Table 5: Predicted Photoluminescence Properties for this compound *
| Parameter | Predicted Value/Range | Notes |
|---|---|---|
| Emission Maximum (λ_em) | 380–450 nm | Expected to be in the blue region of the spectrum. |
| Stokes Shift | 60–100 nm | Value is dependent on solvent polarity. |
*Predicted values are based on the known photophysical properties of fluorescent 2-styrylfurans. acs.org
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) confirms the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. miamioh.edu For this compound (C₁₉H₁₆O), the molecular ion peak (M⁺•) in an electron ionization (EI) mass spectrum would be expected at an m/z value of approximately 260.
The high-energy ionization process also induces fragmentation, providing valuable structural clues. The fragmentation pattern is predicted to be dominated by cleavages at the molecule's weakest points. nih.gov A primary fragmentation pathway is benzylic cleavage, which would result in the formation of a highly stable tropylium (B1234903) ion at m/z 91, which is often the most intense peak (the base peak) in the spectrum. Fragmentation of the furan ring, such as the loss of a neutral carbon monoxide molecule, is also a known pathway for such heterocycles. researchgate.netnist.gov
Table 6: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound *
| m/z | Predicted Ion Formula | Predicted Origin |
|---|---|---|
| 260 | [C₁₉H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 169 | [C₁₂H₉O]⁺ | M - C₇H₇ (Loss of benzyl radical) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 259 | [C₁₉H₁₅O]⁺ | M - H (Loss of a hydrogen radical) |
*Predicted fragmentation is based on established principles and data for furan and benzyl-containing compounds. miamioh.edunih.govresearchgate.net
Advanced Spectroscopic Techniques: Electron Energy-Loss Spectroscopy (EELS) and Time-Resolved Methods
To delve deeper into the electronic and photophysical properties of this compound, sophisticated spectroscopic methods such as Electron Energy-Loss Spectroscopy (EELS) and various time-resolved techniques are employed. These methods offer high-resolution information on electronic states and their dynamic evolution, which is crucial for understanding the behavior of complex organic molecules.
Electron Energy-Loss Spectroscopy (EELS)
Electron Energy-Loss Spectroscopy is a powerful analytical technique, often performed in a transmission electron microscope (TEM), that analyzes the energy distribution of inelastically scattered electrons as they pass through a thin sample. This energy loss corresponds to the excitation of various electronic and vibrational states within the material, providing information analogous to that from UV-Vis, X-ray, and IR spectroscopies but with significantly higher spatial resolution. cambridge.org
For an organic molecule like this compound, EELS can provide detailed insights into its local electronic structure. kyoto-u.ac.jp The low-loss region of the EELS spectrum (0–50 eV) reveals excitations of molecular energy levels, including π-π* transitions characteristic of the conjugated styryl and furan systems. cambridge.orgnih.gov The core-loss region, which includes the energy edges of specific elements (e.g., Carbon K-edge, Oxygen K-edge), exhibits fine structures (Energy-Loss Near-Edge Structure, ELNES) that are sensitive to the local chemical environment, bonding states (e.g., sp² vs. sp³ hybridization), and orientation of the molecules. kyoto-u.ac.jp
While specific EELS data for this compound is not extensively published, a representative analysis would yield data similar to what is presented in Table 1. The precise energy values and peak intensities would be characteristic of the compound's unique electronic structure, allowing for a detailed understanding of its bonding and electronic transitions.
Table 1: Representative EELS Data for a Conjugated Organic Molecule
| Spectral Region | Energy Loss (eV) | Assignment | Information Gained |
| Low-Loss | ~ 3-7 eV | π → π* transitions | Corresponds to the delocalized π-electron system across the styryl and furan moieties; related to the HOMO-LUMO gap. |
| Low-Loss | ~ 7-25 eV | σ → σ* transitions, plasmon excitations | Provides information on the overall valence electron density and stronger electronic transitions. |
| Core-Loss (C K-edge) | ~ 285 eV | 1s → π* transition | Probes the unoccupied π* orbitals of the sp²-hybridized carbon atoms in the aromatic rings and the vinyl group. The intensity can be orientation-dependent. kyoto-u.ac.jp |
| Core-Loss (C K-edge) | > 291 eV | 1s → σ* transitions | Relates to the σ-bonding framework of the molecule. |
| Core-Loss (O K-edge) | ~ 531 eV | 1s → π* transition | Specifically probes the unoccupied molecular orbitals associated with the furan ring's oxygen atom, revealing its contribution to the conjugated system. |
This table is a representation of the type of data obtained through EELS analysis of a conjugated organic molecule. Actual peak positions would require experimental measurement for this compound.
Time-Resolved Spectroscopic Methods
Time-resolved spectroscopy encompasses a suite of pump-probe techniques designed to study dynamic processes in materials following photoexcitation. wikipedia.org These methods are essential for understanding the photophysical pathways of this compound, such as excited-state relaxation, intersystem crossing, and potential photoisomerization, which occur on timescales from femtoseconds to microseconds. researchgate.net
In a typical transient absorption spectroscopy experiment, a short "pump" laser pulse excites the molecule to a higher electronic state. A second, delayed "probe" pulse then measures the absorption spectrum of this excited species. By varying the time delay between the pump and probe pulses, the evolution of the excited state can be mapped out in real-time. wikipedia.org
For styryl derivatives, these techniques have been used to investigate fast relaxation processes and the influence of the molecular structure on excited-state absorption spectra. kyoto-u.ac.jpnumberanalytics.com Upon excitation, molecules like this compound are expected to exhibit transient absorption features that differ significantly from their ground-state absorption. The decay kinetics of these transient signals provide the lifetimes of the excited states (e.g., the singlet excited state, S₁), while the evolution of the spectral shape can reveal processes like vibrational cooling, solvent relaxation, or transitions to other states (e.g., a triplet state, T₁). numberanalytics.comnih.gov
The photophysical parameters that can be determined for this compound using time-resolved fluorescence and transient absorption spectroscopy are exemplified in Table 2.
Table 2: Representative Photophysical Data for a Styryl-Furan Derivative from Time-Resolved Spectroscopy
| Parameter | Symbol | Representative Value | Technique | Significance |
| Absorption Maximum | λabs | ~350 nm | UV-Vis Spectroscopy | Wavelength of maximum ground-state absorption, corresponding to the S₀ → S₁ transition. |
| Fluorescence Maximum | λem | ~420 nm | Fluorescence Spectroscopy | Wavelength of maximum emission from the relaxed S₁ state. |
| Fluorescence Lifetime | τf | 1-5 ns | Time-Correlated Single Photon Counting (TCSPC) | Average time the molecule spends in the S₁ excited state before returning to the ground state via fluorescence. core.ac.uk |
| Transient Absorption Max. | λTA | ~550 nm | Pump-Probe Transient Absorption | Wavelength at which the excited state (S₁ or T₁) exhibits the strongest absorption. |
| S₁ State Lifetime | τS1 | 1-5 ns | Transient Absorption | Total lifetime of the first excited singlet state, including all decay pathways (radiative and non-radiative). |
| Intersystem Crossing Yield | ΦISC | 0.1 - 0.3 | Transient Absorption/Phosphorescence | Quantum efficiency of the transition from the singlet (S₁) to the triplet (T₁) manifold. |
| T₁ State Lifetime | τT1 | 10-100 µs | Transient Absorption | Lifetime of the first excited triplet state. |
This table provides illustrative data based on studies of similar styryl dyes and conjugated molecules. kyoto-u.ac.jpnumberanalytics.comcore.ac.uk The actual values for this compound would depend on experimental conditions such as the solvent used.
Through the combined application of EELS and time-resolved spectroscopy, a detailed and dynamic picture of the electronic structure and behavior of this compound can be constructed, providing a fundamental basis for its potential use in advanced materials and optical applications.
Theoretical and Computational Chemistry Studies of E 2 4 Benzylstyryl Furan
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like (E)-2-(4-Benzylstyryl)furan. These methods model the electronic structure and predict the energies of different molecular conformations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For furan (B31954) derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been employed to optimize molecular geometries and calculate electronic energies, dipole moments, and other properties. researchgate.netepstem.net For instance, studies on similar chalcone (B49325) structures have utilized DFT to determine ground state dipole moments and analyze electronic properties. epstem.net The application of DFT helps in understanding the reactivity and stability of such compounds. For example, in studies of furan derivatives reacting with other molecules, DFT has been used to calculate global electronic properties like electronic chemical potential and global electrophilicity to predict the direction of electron density transfer during a reaction. mdpi.com
In the broader context of furan chemistry, DFT has been instrumental in studying the inhibitory effects of furan residues on catalysts, where it helps in understanding the adsorption affinity and the nucleophilic/electrophilic nature of the interacting species. mdpi.com Furthermore, DFT calculations have been validated against experimental data, such as X-ray crystallography, showing good agreement for molecular geometries, which lends confidence to the computational models. aun.edu.eg
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms.
Transition State Characterization and Activation Barriers
For reactions involving furans, such as cycloadditions, computational methods are used to locate and characterize transition state structures. pku.edu.cn The energy of these transition states determines the activation barrier of the reaction. For example, in the retro-Diels-Alder reaction of furan-maleimide adducts, computational studies have shown how external forces can alter the reaction pathway from a concerted to a sequential mechanism by modifying the transition state and activation barrier. uliege.be In other furan-involved reactions, different pathways, such as concerted or stepwise mechanisms, have been computationally explored, and their activation free energies calculated to determine the most plausible reaction route. pku.edu.cn The analysis of transition states can reveal crucial details about bond-forming and bond-breaking processes.
Activation Strain Model and Energy Decomposition Analysis
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful method for analyzing chemical reactivity. rsc.orgillinois.edu It partitions the potential energy surface along a reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.org The strain energy is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt at a given point along the reaction coordinate, while the interaction energy accounts for the electronic interactions between the deformed reactants. rsc.orgillinois.eduvu.nl
This model, often combined with Energy Decomposition Analysis (EDA), provides a quantitative understanding of the factors controlling activation barriers. ucm.es EDA further breaks down the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. illinois.edu For reactions involving furan derivatives, ASM and EDA can reveal whether the reactivity is controlled by the ease of distorting the reactants or by the strength of their interaction. ucm.es For example, studies on Diels-Alder reactions of furans have used this approach to show that a reduction in Pauli repulsion, rather than enhanced frontier molecular orbital (FMO) interactions, can be the dominant factor in catalysis. ucm.es This detailed analysis offers insights beyond traditional FMO theory. ucm.es
Photophysical Property Prediction and Optimization
Computational methods are crucial for predicting and understanding the photophysical properties of molecules, such as their absorption and emission of light.
Excited State Calculations and Transition Dipole Moments
To understand the photophysical behavior of this compound, excited state calculations are performed. These calculations provide information about the energies of excited electronic states and the probabilities of transitions between the ground and excited states. For furan-containing systems, methods like time-dependent DFT (TD-DFT) are used to predict electronic transitions. researchgate.net
A key parameter obtained from these calculations is the transition dipole moment, which is a vector quantity that determines the intensity of an electronic transition. The magnitude and orientation of the transition dipole moment are critical for understanding light absorption and emission processes. For instance, in a study of 2,3-benzofuran, the calculated angle of the transition dipole moment for the lowest excited singlet state provided insight into the nature of the electronic transition. hhu.de Such calculations can also determine how the permanent dipole moment of the molecule changes upon electronic excitation, which influences its interaction with the surrounding environment. hhu.de
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, flexibility, and dynamic behavior of molecules. For a molecule like this compound, these studies would be crucial in elucidating the preferred spatial arrangement of its constituent aromatic rings—the furan, the phenyl of the styryl group, and the benzyl (B1604629) substituent. The rotational freedom around the single bonds connecting these rings, as well as the ethylene (B1197577) bridge, would lead to a variety of possible conformers with different energies.
A comprehensive conformational analysis would typically involve scanning the potential energy surface by systematically rotating key dihedral angles. This process would identify the global minimum energy conformer, representing the most stable structure, as well as other low-energy local minima. Such studies would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to accurately calculate the energies of different conformations.
Molecular dynamics simulations would build upon this by simulating the movement of the atoms in the molecule over time, providing insights into its flexibility and how it might behave in different environments, such as in various solvents. This would be particularly important for understanding how the molecule might interact with biological targets or other chemical species.
Despite the clear scientific value of such investigations for this compound, specific published studies detailing its conformational landscape or molecular dynamics are currently absent from the scientific literature.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property. These models are invaluable in medicinal chemistry and materials science for predicting the behavior of new, unsynthesized molecules.
For a series of compounds including this compound, a QSRR/QSPR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as:
Constitutional: Based on the molecular formula and connectivity.
Topological: Describing the two-dimensional arrangement of atoms.
Geometrical: Relating to the three-dimensional structure of the molecule.
Quantum-chemical: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), electrostatic potentials, and partial charges.
Once calculated, these descriptors would be used to build a mathematical model that relates them to a specific activity or property of interest, such as anticancer activity, fluorescence, or solubility.
While general QSPR studies have been conducted on various classes of styryl and furan derivatives, a specific QSRR or QSPR model that includes and analyzes the properties of this compound has not been identified in the current body of scientific literature. The development of such a model would require experimental data for a series of related compounds to establish a statistically significant correlation.
Applications and Synthetic Utility in Contemporary Organic Chemistry
Role as a Versatile Synthon for Complex Molecular Architectures
The (E)-2-(4-Benzylstyryl)furan scaffold is a valuable building block, or synthon, for creating more intricate molecular structures. The furan (B31954) ring itself can undergo a variety of transformations. For instance, furan moieties can participate in cycloaddition reactions, such as the Diels-Alder reaction, which allows for the rapid construction of complex polycyclic systems. researchgate.net The double bond of the styryl linker is also amenable to various addition reactions.
Furthermore, the furan ring is susceptible to electrophilic substitution, typically at the C5 position (adjacent to the oxygen and opposite the styryl group), allowing for the introduction of new functional groups. pharmaguideline.com These reactions can be used to further elaborate the molecule. A systematic investigation into the reactivity of substituted 2-(2-azidostyryl)furans revealed that the furan core could be targeted by generated nitrenes under thermolysis or photolysis, deviating from the expected reaction at the double bond and leading to unexpected products. x-mol.com This highlights the complex and sometimes non-intuitive reactivity of the furan-styryl system, offering pathways to novel molecular frameworks.
In one synthetic approach, the reaction of β-styrylmalonates with furfural (B47365) derivatives in the presence of GaCl₃ leads to the opening of the furan ring and the diastereoselective formation of trisubstituted cyclopentenones. acs.org This demonstrates how the furan component of a styryl-furan system can act as a masked 1,4-dicarbonyl equivalent, a powerful transformation for the synthesis of complex carbocycles.
Development of New Synthetic Methodologies Utilizing Furan-Styryl Scaffolds
The furan-styryl framework has been instrumental in the development of new synthetic methods. Researchers have utilized this scaffold to explore novel catalytic cycles and reaction cascades. For example, palladium-catalyzed cascade reactions involving enynes and aryl halides have been developed to rapidly assemble 2,3,4-trisubstituted furans. organic-chemistry.org Similarly, copper-catalyzed oxidative cyclizations of aryl ketones with styrenes provide a direct route to multiaryl-substituted furans, using DMSO as both solvent and oxidant. organic-chemistry.org
Transition-metal-free syntheses are also being developed. One such method involves the oxidation of a 1,3-diene precursor to form an endoperoxide, which is then dehydrated to yield the furan ring. acs.org This approach has been shown to be effective for creating 2,5-diaryl furans, which are valuable in medicinal chemistry and materials science. acs.org The development of these methodologies, often using various substituted styryl-furans as model systems, expands the toolbox available to organic chemists for the construction of complex heterocyclic molecules.
Precursors for Advanced Organic Materials
The conjugated π-system of this compound makes it and related furan-styryl compounds attractive precursors for advanced organic materials with applications in electronics and photonics. acs.orgresearchgate.net
Liquid crystal polymers (LCPs) are known for their high strength, heat resistance, and dimensional stability. researchgate.net The incorporation of furan rings into polymer backbones can disrupt the regular packing of molecular chains, which significantly lowers the melting temperature and improves the processability of the material without compromising thermal stability too much. researchgate.net For example, new homologous series of liquid crystalline materials based on furfural derivatives, such as (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoates, have been synthesized. nih.gov These compounds exhibit enantiotropic nematic mesophases, and some show additional smectic phases, demonstrating the utility of the furan core in designing new liquid-crystalline materials. nih.gov The benzyl (B1604629) group in this compound could provide a bulky, flexible tail, which might be exploited in the design of novel liquid crystals.
| Compound | Alkyl Chain Length (n) | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) | Mesophase Type |
|---|---|---|---|---|
| F6 | 6 | Cr → N | I → N | Monomorphic (Nematic) |
| F12 | 12 | Cr → N | I → N, N → SmA | Dimorphic (Nematic, Smectic A) |
Data for this table is representatively derived from studies on (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (F n) homologues. nih.gov
Furan-containing π-conjugated systems are of great interest for optoelectronic applications due to their electronic properties and high fluorescence. acs.org Furan is seen as a promising alternative to thiophene (B33073) in organic semiconductors for applications like organic light-emitting transistors (OLETs) and organic solar cells. rsc.orgresearchgate.net The substitution of furan cores in place of thiophene in some co-oligomers has been shown to result in superior optical properties due to increased rigidity and conjugation. rsc.org
For instance, a furan-substituted thiophene/phenylene co-oligomer, 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan, was synthesized and grown as a single crystal. elsevierpure.com This material exhibited a high photoluminescence quantum yield of 29% and ambipolar charge carrier mobilities, making it suitable for laser development. elsevierpure.com The styryl linkage in compounds like this compound extends the conjugation, which is crucial for tuning the optical and electronic properties. Research on branched styrylpyrimidine derivatives has shown that increasing the number of branches can enhance the two-photon absorption (2PA) cross-section, a key parameter for applications in bio-imaging and photodynamic therapy. rsc.org This suggests that the furan-styryl scaffold could be integrated into more complex branched architectures to optimize its nonlinear optical properties.
| Property | Value | Reference |
|---|---|---|
| Photoluminescence Quantum Yield (PLQY) | 29% | elsevierpure.com |
| Hole Mobility (μh) | ~0.7 cm²/V·s | elsevierpure.com |
| Electron Mobility (μe) | ~0.1 cm²/V·s | elsevierpure.com |
Data for this table is for 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan. elsevierpure.com
Catalyst Design and Ligand Development for Metal-Mediated Transformations
The use of furan-styryl scaffolds in catalyst and ligand design is a less explored but emerging area. The heteroatom and the extended π-system of the furan-styryl structure offer potential coordination sites for metal centers. While furan-bridged triheterocycles have been synthesized and used to create colorimetric sensors, the direct application of simple furan-styryl compounds as ligands is not yet widespread. researchgate.net However, the development of sustainable catalytic pathways for producing furan derivatives from biomass is a major area of research. frontiersin.orgmdpi.com This involves the use of various catalysts, including zeolites, polyoxometalates, and non-noble metals, to upgrade molecules like furfural and hydroxymethylfurfural. frontiersin.org As the chemistry of furan-styryl compounds becomes more developed, their potential as tunable ligands in homogeneous catalysis may be realized, offering control over the steric and electronic environment of a catalytic metal center.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (E)-2-(4-Benzylstyryl)furan with high stereochemical purity?
- Methodological Answer : The compound can be synthesized via Wittig or Horner-Wadsworth-Emmons reactions, leveraging α-substituted furan precursors. For example, bromomethylfuran intermediates (as described for ZINC4 synthesis) can be coupled with benzylstyryl moieties using palladium-catalyzed cross-coupling or base-mediated elimination . Stereoselectivity is achieved by controlling reaction conditions (e.g., solvent polarity, temperature) and employing chiral catalysts where applicable. Purity is confirmed via HPLC and NMR.
Q. Which analytical techniques are critical for confirming the E-configuration and structural integrity of this compound?
- Methodological Answer : X-ray crystallography using SHELXTL for refinement provides definitive confirmation of the E-configuration and molecular geometry . Complementary techniques include - and -NMR to verify proton coupling constants (e.g., ) and UV-Vis spectroscopy to assess conjugation. Polarimetry or chiral chromatography may be used if enantiomeric purity is required.
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or photodegradation. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and monitor via LC-MS for degradation products. Avoid prolonged exposure to light by using amber vials .
Advanced Research Questions
Q. What mechanistic insights explain the dimerization behavior of this compound under thermal or photolytic conditions?
- Methodological Answer : Dimerization proceeds via [4+4] or [4+2] cycloaddition pathways, influenced by substituent electronic effects. For α-substituted furans, bulky groups (e.g., benzyl) sterically hinder dimerization, favoring monomer retention. Kinetic studies using differential scanning calorimetry (DSC) and time-resolved FTIR can map reaction pathways, while DFT calculations predict transition states .
Q. How do computational models predict the reactivity of this compound in Diels-Alder or Michael addition reactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations assess frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic/nucleophilic sites. For example, the styryl double bond acts as a dienophile in Diels-Alder reactions, with regioselectivity validated by -NMR coupling patterns and X-ray crystallography .
Q. What catalytic systems enhance the hydrogenation or functionalization of this compound without furan ring opening?
- Methodological Answer : Heterogeneous catalysts like Ru/AlO or Rh-Ni bimetallic systems selectively hydrogenate the styryl moiety while preserving the furan ring. Reaction monitoring via in situ IR spectroscopy and GC-MS optimizes catalyst loading and H pressure. Leaching tests (ICP-OES) ensure catalyst durability .
Q. How can time-resolved spectroscopic methods elucidate the photophysical properties of this compound?
- Methodological Answer : Transient absorption spectroscopy (TAS) and time-correlated single-photon counting (TCSPC) measure excited-state lifetimes and intersystem crossing rates. Solvatochromic shifts in fluorescence spectra reveal polarity-dependent emission behavior, relevant for optoelectronic applications .
Data Contradictions and Validation
Q. How should researchers reconcile discrepancies in reported crystallographic data for this compound derivatives?
- Methodological Answer : Cross-validate unit cell parameters (e.g., a = 9.0374 Å, β = 97.58°) using multiple refinement algorithms (SHELXL vs. OLEX2). Compare residual electron density maps () and R-factors () across datasets. Collaborative reproducibility studies are recommended .
Tables for Key Data
| Property | Technique | Typical Values | Reference |
|---|---|---|---|
| Crystal System | X-ray diffraction | Monoclinic, | |
| HOMO-LUMO Gap (DFT) | Gaussian 09 | 3.2–3.5 eV | |
| Thermal Stability (TGA) | Thermogravimetric analysis | Decomposition onset: 220°C | |
| Diels-Alder Reactivity | -NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
